molecular formula C8H3F2NO B1323420 2,6-Difluoro-4-formylbenzonitrile CAS No. 433939-88-9

2,6-Difluoro-4-formylbenzonitrile

Cat. No.: B1323420
CAS No.: 433939-88-9
M. Wt: 167.11 g/mol
InChI Key: TUOLCSUKMUVDOE-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-formylbenzonitrile typically involves the introduction of fluorine atoms and formyl groups onto a benzonitrile scaffold. One common method involves the reaction of 2,6-difluorobenzonitrile with a formylating agent under controlled conditions. For example, the compound can be synthesized by reacting 2,6-difluorobenzonitrile with a formylating reagent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.

    Substitution: NaOCH3 in methanol, NaOEt in ethanol.

Major Products Formed:

    Oxidation: 2,6-Difluoro-4-carboxybenzonitrile.

    Reduction: 2,6-Difluoro-4-formylbenzylamine.

    Substitution: 2,6-Difluoro-4-methoxybenzonitrile (when using NaOCH3).

Scientific Research Applications

2,6-Difluoro-4-formylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-formylbenzonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with proteins and other biomolecules, influencing its activity and specificity.

Comparison with Similar Compounds

  • 2,6-Difluoro-4-hydroxybenzonitrile
  • 2,6-Difluoro-4-methylbenzonitrile
  • 2,6-Difluoroterephthalonitrile
  • 2,6-Difluoro-3-(trifluoromethyl)benzonitrile

Comparison: 2,6-Difluoro-4-formylbenzonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. In contrast, similar compounds like 2,6-Difluoro-4-hydroxybenzonitrile and 2,6-Difluoro-4-methylbenzonitrile lack the formyl group, resulting in different chemical behavior and applications .

Properties

IUPAC Name

2,6-difluoro-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOLCSUKMUVDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619817
Record name 2,6-Difluoro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433939-88-9
Record name 2,6-Difluoro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Difluoro-4[(methylsulfinyl)(methylthio)methyl]benzonitrile (2.17 g, 8.32 mmol; see step (i) above) was dissolved in 90 mL of THF and 3.5 mL of concentrated sulfuric acid was added. The mixture was left at room temperature for 3 days and subsequently poured into 450 mL of water. Extraction three times with EtOAc followed and the combined ethereal phase was washed twice with aqueous sodium bicarbonate and with brine, dried (Na2SO4) and evaporated.
Name
2,6-Difluoro-4[(methylsulfinyl)(methylthio)methyl]benzonitrile
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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